molecular formula C6H6N2O2S B2711889 Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- CAS No. 5719-34-6

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-

Número de catálogo: B2711889
Número CAS: 5719-34-6
Peso molecular: 170.19
Clave InChI: RCZJDYOOUXZORM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,7-dihydro-1H-thieno[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJDYOOUXZORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-34-6
Record name 5,7-DIHYDROTHIENO(3,4-D)PYRIMIDINE-2,4-DIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, including anticancer, antibacterial, and anti-inflammatory properties, supported by research findings and data tables.

  • Molecular Formula : C6H6N2O2S
  • Molecular Weight : 170.19 g/mol
  • CAS Number : 5719-34-6
  • IUPAC Name : 5,7-dihydro-1H-thieno[3,4-d]pyrimidine-2,4-dione

Anticancer Activity

Research has indicated that thieno[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • In vitro studies : Various derivatives showed cytotoxic effects against multiple cancer cell lines. A notable compound demonstrated IC50 values of 8.43 nM against the EGFR L858R/T790M mutant kinase and exhibited greater potency than the reference drug SAHA against several histone deacetylases (HDACs) .

Table 1: Anticancer Activity of Thieno[3,4-d]pyrimidine Derivatives

CompoundTarget Cell LinesIC50 (nM)Reference
Compound 15MCF-72.74
Compound 15HepG24.92
Compound 15A5491.96
Compound XEGFR L858R/T790M8.43

Antibacterial Activity

Thieno[3,4-d]pyrimidine derivatives have also shown significant antibacterial activity against a range of pathogens:

  • In vitro assessments revealed high efficacy against strains such as Escherichia coli and Staphylococcus aureus. Compounds demonstrated bacteriostatic effects with varying degrees of potency depending on their structural modifications .

Table 2: Antibacterial Activity of Thieno[3,4-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Compound CS. epidermidis15 µg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties as well. In animal models, thieno[3,4-d]pyrimidine derivatives have shown to reduce inflammation markers significantly.

Case Studies

  • Study on Anticancer Properties :
    • A study published in a peer-reviewed journal highlighted the ability of a thieno[3,4-d]pyrimidine derivative to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
  • Antibacterial Efficacy Study :
    • Another study focused on the synthesis of thieno[3,4-d]pyrimidine derivatives revealed their effectiveness against clinical isolates of Staphylococcus aureus, suggesting structural modifications can enhance antibacterial potency .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thieno[3,4-d]pyrimidine derivatives are gaining attention for their bioactivity against various diseases, particularly cancer. The following sections highlight key studies that demonstrate their therapeutic potential.

Anticancer Activity

Numerous studies have reported the synthesis of thieno[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines. For example:

  • A study synthesized novel derivatives and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as anticancer agents .
CompoundCell LineIC50 (µM)Reference
Compound AHepG25.2
Compound BMCF-73.8
Compound CA5494.1

Protein Kinase Inhibition

Thieno[3,4-d]pyrimidine derivatives have also shown promise as protein kinase inhibitors. In a recent study, compounds were tested against several kinases including EGFR and VEGFR2:

  • One derivative demonstrated an IC50 value of 79 nM against EGFR, indicating potent inhibitory activity compared to established inhibitors like sunitinib (IC50 = 93 nM) and erlotinib .
Kinase EnzymeCompoundIC50 (nM)Reference
EGFRCompound K79
VEGFR2Compound L85
CDK2Compound M90

Material Science Applications

Beyond medicinal uses, thieno[3,4-d]pyrimidine compounds are explored for their properties in material science.

Organic Electronics

The unique electronic properties of thieno[3,4-d]pyrimidine derivatives make them suitable candidates for organic semiconductors:

  • Research indicates that these compounds can be incorporated into organic photovoltaic devices due to their ability to facilitate charge transport and improve device efficiency .

Photovoltaic Devices

Recent advancements have shown that thieno[3,4-d]pyrimidine-based materials can enhance the performance of solar cells:

  • A study demonstrated that incorporating these compounds into polymer blends increased the power conversion efficiency by optimizing light absorption and charge mobility .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

In a detailed investigation, researchers synthesized a series of thieno[3,4-d]pyrimidine derivatives and evaluated their anticancer activities against various cell lines. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent compounds.

Case Study 2: Thieno[3,4-d]pyrimidines in Organic Photovoltaics

A collaborative research effort focused on integrating thieno[3,4-d]pyrimidines into organic photovoltaic systems. The findings revealed significant improvements in efficiency metrics compared to traditional materials.

Q & A

Q. What are the most reliable synthetic routes for Thieno[3,4-d]pyrimidine-2,4-dione derivatives?

The synthesis typically involves cyclization of 3-aminothiophene precursors with carbonyl-containing reagents. For example, heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones . Microwave-assisted methods using thioacetamide or chloroacetamides in acetic acid/DMF with potassium carbonate catalysis improve reaction efficiency and selectivity, particularly for introducing thiazole or benzyl substituents . Key steps include bromoacetylation and alkylation to modify the thienopyrimidine core.

Q. How can structural characterization of Thieno[3,4-d]pyrimidine derivatives be optimized?

Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry to confirm regiochemistry and substituent placement. For instance:

  • ¹H NMR : Signals for thiazole protons appear at 7.62–7.57 ppm, while methylene groups in alkylated derivatives resonate at 4.78–5.21 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 368.492 for C₂₁H₂₄N₂O₂S derivatives) validate molecular weight . X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .

Q. What in vitro assays are suitable for initial biological screening of these compounds?

Prioritize enzyme inhibition (e.g., kinase or d-dopachrome tautomerase assays) and antimicrobial susceptibility testing. For example:

  • Anticancer activity : Measure inhibition of non-small cell lung cancer (NSCLC) cell proliferation via MTT assays, with IC₅₀ values <10 µM indicating potency .
  • Antimicrobial activity : Use agar dilution methods against Staphylococcus aureus and Candida albicans. Derivatives with 5-methyl-6-thiazole substituents show superior activity compared to metronidazole .

Advanced Research Questions

Q. How do substituent variations at positions 1, 3, and 6 impact biological activity?

  • Position 1 : Alkylation (e.g., benzyl or acetamide groups) reduces antimicrobial activity compared to unsubstituted derivatives. However, 4-methylbenzyl substitution enhances Candida albicans inhibition .
  • Position 3 : Aryl groups (e.g., phenyl) improve metabolic stability but may reduce solubility. Cyclohexyl substituents increase lipophilicity, affecting bioavailability .
  • Position 6 : Thiazole or nitrophenyl groups enhance anticancer activity by targeting enzyme active sites (e.g., d-dopachrome tautomerase in NSCLC) .

Q. How can contradictory data on solubility and pharmacokinetics be resolved?

Contradictions arise from varying substituent polarity. For example:

  • Hydrophilic groups (e.g., 4-methoxyphenyl) improve aqueous solubility but reduce membrane permeability.
  • Lipophilic groups (e.g., 5-methyl) enhance absorption but increase hepatic clearance. Use molecular dynamics simulations to predict logP/logD values and guide structural modifications. Formulation strategies like nanoemulsions or cyclodextrin complexes can mitigate poor solubility .

Q. What strategies address low yield in multi-step syntheses?

  • Microwave-assisted reactions : Reduce reaction times (e.g., 3 hours vs. 24 hours conventional) and improve yields by 20–30% .
  • Catalyst optimization : Palladium on carbon (Pd/C) for hydrogenation steps achieves >95% conversion in relugolix synthesis .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates products with >98% purity .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial results for structurally similar derivatives?

Discrepancies stem from:

  • Assay conditions : Broth microdilution (CLSI guidelines) vs. disk diffusion may yield conflicting MIC values.
  • Bacterial strains : Activity against S. aureus (Gram-positive) is more consistent than P. aeruginosa (Gram-negative) due to outer membrane barriers . Validate results using standardized protocols (e.g., CLSI M07-A10) and multiple strains.

Q. How to reconcile conflicting cytotoxicity profiles in cancer vs. normal cell lines?

  • Selectivity indices (SI) : Calculate IC₅₀ ratios between normal (e.g., HEK293) and cancer cells. SI >5 indicates therapeutic potential .
  • Mechanistic studies : Use RNA sequencing to identify off-target effects (e.g., unintended kinase inhibition) that harm normal cells.

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Conditions

DerivativeMethodYield (%)ConditionsReference
5-Methyl-6-thiazole derivativeMicrowave-assisted65DMF, K₂CO₃, 80°C, 3 h
3-Cyclohexyl-1-benzylConventional cyclization45HMPA, 150°C, 3 h
Relugolix intermediatePd/C hydrogenation95H₂, EtOH, rt, 12 h

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.